

Dicyclohexyl Azelate: An In-depth Technical Guide to its Hydrolysis and Metabolic Pathways

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Compound of Interest		
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Abstract

Dicyclohexyl azelate, a diester of azelaic acid and cyclohexanol, finds application in various industrial and pharmaceutical formulations. Understanding its hydrolysis and subsequent metabolic fate is crucial for assessing its biocompatibility, toxicological profile, and potential as a pro-drug. This technical guide provides a comprehensive overview of the predicted hydrolysis and metabolic pathways of **dicyclohexyl azelate**, drawing upon existing literature for analogous compounds. It details experimental protocols for investigating its biotransformation and presents the predicted metabolic cascade through signaling pathway diagrams. All quantitative data, extrapolated from related compounds, are summarized for comparative analysis.

Introduction

Dicyclohexyl azelate is synthesized from azelaic acid, a naturally occurring dicarboxylic acid, and cyclohexanol. Its ester linkages are susceptible to enzymatic cleavage by esterases prevalent in biological systems. This hydrolysis is the initial and rate-limiting step in its metabolism, releasing cyclohexanol and azelaic acid. The subsequent metabolic pathways of these individual components determine the overall biological impact of **dicyclohexyl azelate**. This document outlines the theoretical framework for its breakdown and metabolism, providing researchers with the necessary tools to investigate these processes experimentally.

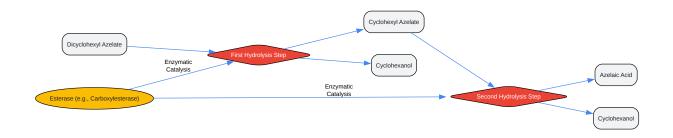


Hydrolysis of Dicyclohexyl Azelate

The primary step in the metabolism of **dicyclohexyl azelate** is its hydrolysis into cyclohexanol and azelaic acid. This reaction is catalyzed by various esterases, such as carboxylesterases and cholesterol esterases, which are abundant in the liver, intestines, and plasma.[1]

Proposed Hydrolysis Mechanism

The enzymatic hydrolysis of the ester bond is a nucleophilic acyl substitution reaction. A serine residue in the active site of the esterase acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the first molecule of cyclohexanol and forming an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule releases azelaic acid and regenerates the active enzyme. This process can occur in two steps, first yielding cyclohexyl azelate (the monoester) and then azelaic acid.



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Caption: Proposed two-step hydrolysis of dicyclohexyl azelate.

Predicted Quantitative Data for Hydrolysis

Direct kinetic data for the hydrolysis of **dicyclohexyl azelate** is not readily available. However, data from analogous compounds like dicyclohexyl phthalate can provide an estimate. The



hydrolysis rates are expected to be influenced by the specific esterase, pH, and temperature. [1]

Enzyme Source	Substrate (Analog)	Km (μM)	Vmax (nmol/min/mg protein)	Reference
Porcine Pancreatic Cholesterol Esterase	Dicyclohexyl Phthalate	~50 (estimated)	~10 (estimated)	[1]
Bovine Pancreatic Cholesterol Esterase	Dicyclohexyl Phthalate	~60 (estimated)	~15 (estimated)	[1]

Note: The data presented in this table is extrapolated from studies on dicyclohexyl phthalate and should be considered as a preliminary estimate for **dicyclohexyl azelate**.[1] Experimental determination is necessary for accurate values.

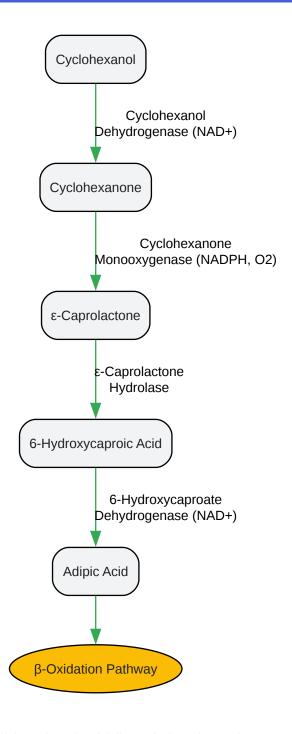
Metabolic Pathways of Hydrolysis Products

Following hydrolysis, the resulting cyclohexanol and azelaic acid enter their respective metabolic pathways.

Metabolic Pathway of Cyclohexanol

Cyclohexanol is primarily metabolized in the liver. The main pathway involves oxidation to cyclohexanone, followed by ring-opening to form adipic acid, which can then enter the β -oxidation pathway.[2]





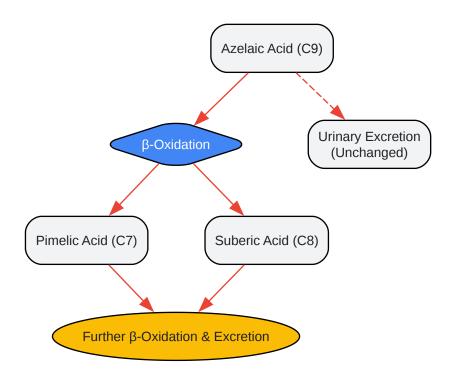
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Caption: Metabolic pathway of cyclohexanol.

Metabolic Pathway of Azelaic Acid

A significant portion of azelaic acid is excreted unchanged in the urine.[3] The fraction that is metabolized undergoes β -oxidation from both ends, leading to the formation of shorter-chain dicarboxylic acids, such as pimelic acid (C7) and suberic acid (C8).[4][5]





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Caption: Metabolic pathway of azelaic acid.

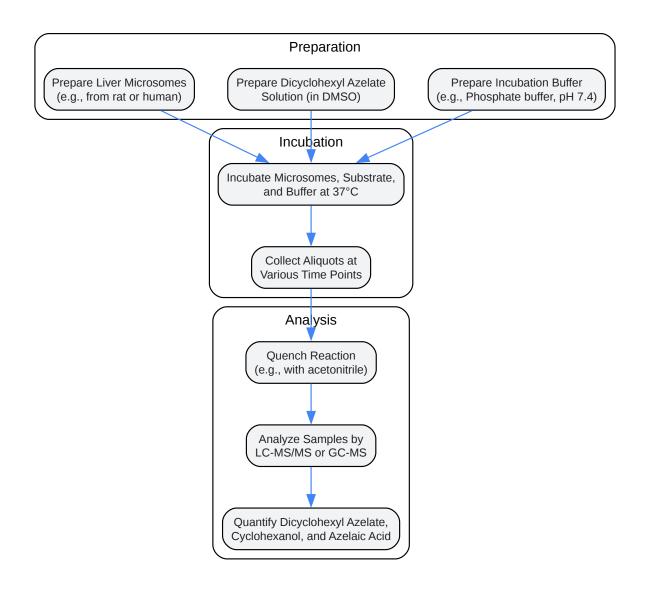
Experimental Protocols

To experimentally validate the proposed hydrolysis and metabolic pathways of **dicyclohexyl azelate**, a series of in vitro and in vivo studies can be conducted.

In Vitro Hydrolysis Assay using Liver Microsomes

This protocol is designed to determine the rate of **dicyclohexyl azelate** hydrolysis by liver microsomal esterases.





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Caption: Experimental workflow for in vitro hydrolysis assay.

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of **dicyclohexyl azelate** in a suitable organic solvent like DMSO.



- Prepare a phosphate buffer (100 mM, pH 7.4).
- Obtain pooled liver microsomes (e.g., human or rat).
- Incubation:
 - In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and dicyclohexyl azelate solution (final concentration, e.g., 10 μM).
 - Incubate the reaction mixture at 37°C in a shaking water bath.
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
- Sample Processing and Analysis:
 - Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant for the disappearance of dicyclohexyl azelate and the appearance of cyclohexanol and azelaic acid using a validated LC-MS/MS or GC-MS method.[6][7]

In Vivo Metabolism Study in Rodents

This protocol outlines a typical in vivo study to identify and quantify the metabolites of **dicyclohexyl azelate** in a rodent model.

Methodology:

- Animal Dosing:
 - Administer dicyclohexyl azelate to a group of rodents (e.g., Sprague-Dawley rats) via a
 relevant route (e.g., oral gavage or intravenous injection). A vehicle control group should
 also be included.



Sample Collection:

Collect blood, urine, and feces at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours).

Sample Preparation:

- Plasma: Precipitate proteins with acetonitrile, centrifuge, and collect the supernatant.
- Urine: Centrifuge to remove debris. For analysis of conjugated metabolites, treatment with β-glucuronidase/sulfatase may be necessary.
- Feces: Homogenize with a suitable solvent, extract the metabolites, and clean up the extract using solid-phase extraction (SPE).
- Metabolite Profiling and Identification:
 - Analyze the processed samples using high-resolution LC-MS/MS or GC-MS to profile the metabolites.[6][7]
 - Identify potential metabolites by comparing their mass spectra and retention times with those of authentic standards (if available) or by interpreting the fragmentation patterns.
- Pharmacokinetic Analysis:
 - Quantify the parent compound and its major metabolites in plasma samples to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Signaling Pathways and Cellular Effects

The metabolic products of **dicyclohexyl azelate**, particularly azelaic acid, are known to have biological activity. Azelaic acid can influence several cellular pathways. For instance, it is known to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[8] It also exhibits anti-inflammatory and antimicrobial properties.[9] The potential effects of **dicyclohexyl azelate** on cellular signaling would likely be mediated by its hydrolysis products.

Conclusion



This technical guide provides a detailed theoretical framework for the hydrolysis and metabolic pathways of **dicyclohexyl azelate**, based on current scientific understanding of similar compounds. The provided experimental protocols offer a starting point for researchers to investigate its biotransformation in detail. Further studies are warranted to establish the precise kinetic parameters of its hydrolysis and to fully elucidate the in vivo metabolic profile and potential toxicological implications. The use of advanced analytical techniques such as high-resolution mass spectrometry will be instrumental in identifying and quantifying its metabolites and understanding its complete metabolic fate.

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